Cas no 157245-84-6 (Ethyl 4-(3-bromophenoxy)butanoate)

Ethyl 4-(3-bromophenoxy)butanoate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a stable molecular structure, facilitating controlled reactivity in coupling reactions and functional group transformations. The presence of the 3-bromophenoxy moiety enhances its utility as a building block for constructing complex molecules, particularly in medicinal chemistry. The ethyl ester group offers improved solubility in common organic solvents, streamlining purification and handling. This compound is valued for its versatility in nucleophilic substitution reactions, where the bromine atom serves as a leaving group. Its consistent purity and well-defined properties make it a reliable reagent for research and industrial applications requiring precise molecular modifications.
Ethyl 4-(3-bromophenoxy)butanoate structure
157245-84-6 structure
Product Name:Ethyl 4-(3-bromophenoxy)butanoate
CAS No:157245-84-6
MF:C12H15BrO3
MW:287.149703264236
CID:3801765
PubChem ID:22407915
Update Time:2025-06-06

Ethyl 4-(3-bromophenoxy)butanoate Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 4-(3-bromophenoxy)-, ethyl ester
    • ethyl 4-(3-bromophenoxy)butanoate
    • SUJPEDFHTBQFKC-UHFFFAOYSA-N
    • 157245-84-6
    • A1-11730
    • ethyl 4-(3-bromophenoxy)butyrate
    • 4-(3-bromo-phenoxy)-butyric acid ethyl ester
    • DA-43945
    • HGA24584
    • SCHEMBL987722
    • ethyl 4-(3-bromophenoxyl)butanoate
    • Ethyl 4-(3-bromophenoxy)butanoate
    • MDL: MFCD20483435
    • Inchi: 1S/C12H15BrO3/c1-2-15-12(14)7-4-8-16-11-6-3-5-10(13)9-11/h3,5-6,9H,2,4,7-8H2,1H3
    • InChI Key: SUJPEDFHTBQFKC-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CCCOC1=CC=CC(Br)=C1

Computed Properties

  • Exact Mass: 286.02046Da
  • Monoisotopic Mass: 286.02046Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.5Ų

Ethyl 4-(3-bromophenoxy)butanoate Pricemore >>

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